

In-Depth Technical Guide to Antifungal Agent 57 (Compound A19)

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Compound of Interest

Compound Name: Antifungal agent 57

Cat. No.: B15137928

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Executive Summary

Antifungal agent 57, also identified as compound A19, is a potent antifungal compound demonstrating significant efficacy against *Candida albicans*, including strains resistant to fluconazole. Marketed under the MedChemExpress (MCE) catalog number HY-153622, this agent presents a promising area of investigation for the development of new antifungal therapies. This document provides a comprehensive overview of its chemical structure, known properties, and the experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

Antifungal agent 57 is a synthetic compound with the molecular formula $C_{22}H_{24}N_6O$. A detailed breakdown of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Antifungal Agent 57**

Property	Value
IUPAC Name	2-(2-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethyl-ethan-1-amine
Synonyms	Antifungal agent 57, Compound A19
CAS Number	2422019-92-7
Molecular Formula	C ₂₂ H ₂₄ N ₆ O
Molecular Weight	388.47 g/mol
Appearance	Solid
Purity	≥98.0%
Solubility	Soluble in DMSO
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Data sourced from MedChemExpress.

Biological Activity

Antifungal agent 57 exhibits potent in vitro activity against *Candida albicans*, a prevalent fungal pathogen in humans. Notably, it retains its efficacy against strains that have developed resistance to fluconazole, a commonly used antifungal medication.^[1] The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness.

Table 2: In Vitro Antifungal Activity of **Antifungal Agent 57**

Fungal Strain	MIC Value (µg/mL)
<i>Candida albicans</i>	0.5-2
Fluconazole-resistant <i>C. albicans</i>	0.5-2

Data sourced from MedChemExpress.^[1]

Experimental Protocols

General Synthesis Protocol for Structurally Related Compounds

While a specific synthesis protocol for **antifungal agent 57** (compound A19) is not publicly available, a general method for the synthesis of a series of structurally related *Chimonanthus praecox* derivatives, including a compound designated as 'a19', has been described. This process involves the reaction of intermediate compounds with various reagents to produce the final derivatives. The synthesized compounds are then purified and characterized using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Antifungal Activity Screening (In Vitro)

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent against pathogenic fungi, based on standard methodologies.

Objective: To determine the lowest concentration of **Antifungal Agent 57** that inhibits the visible growth of *Candida albicans*.

Materials:

- **Antifungal Agent 57** (Compound A19)
- *Candida albicans* strain(s) (including fluconazole-resistant strains if applicable)
- Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
- Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile 96-well microplates
- Spectrophotometer (for inoculum standardization)
- Incubator (35°C)

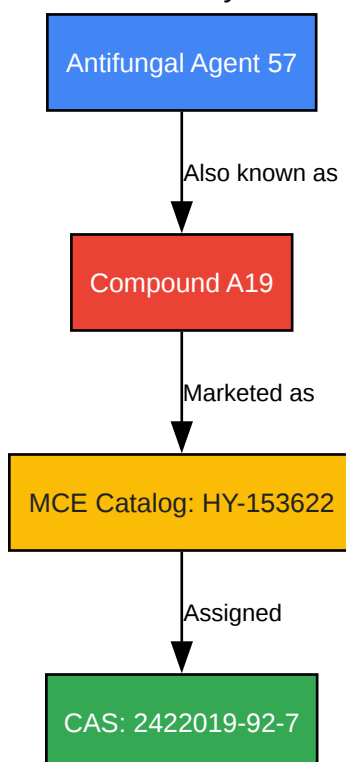
Procedure:

- Inoculum Preparation:
 - Culture *Candida albicans* on an SDA plate at 35°C for 24-48 hours.
 - Harvest fungal colonies and suspend them in sterile SDB.
 - Adjust the suspension to a concentration of 1×10^6 to 5×10^6 cells/mL using a spectrophotometer to measure optical density at a specified wavelength (e.g., 530 nm).
 - Dilute this suspension to a final working concentration of 0.5×10^3 to 2.5×10^3 cells/mL in SDB.
- Drug Dilution:
 - Prepare a stock solution of **Antifungal Agent 57** in DMSO.
 - Perform serial two-fold dilutions of the stock solution in SDB within the 96-well microplate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well of the microplate containing the diluted antifungal agent.
 - Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
 - Incubate the microplate at 35°C for 24-48 hours.
- MIC Determination:
 - Visually inspect the microplate for fungal growth (turbidity).
 - The MIC is the lowest concentration of **Antifungal Agent 57** at which no visible growth is observed.

Visualizations

Logical Relationship of Antifungal Agent 57 Identification

Figure 1. Identification Pathway for Antifungal Agent 57

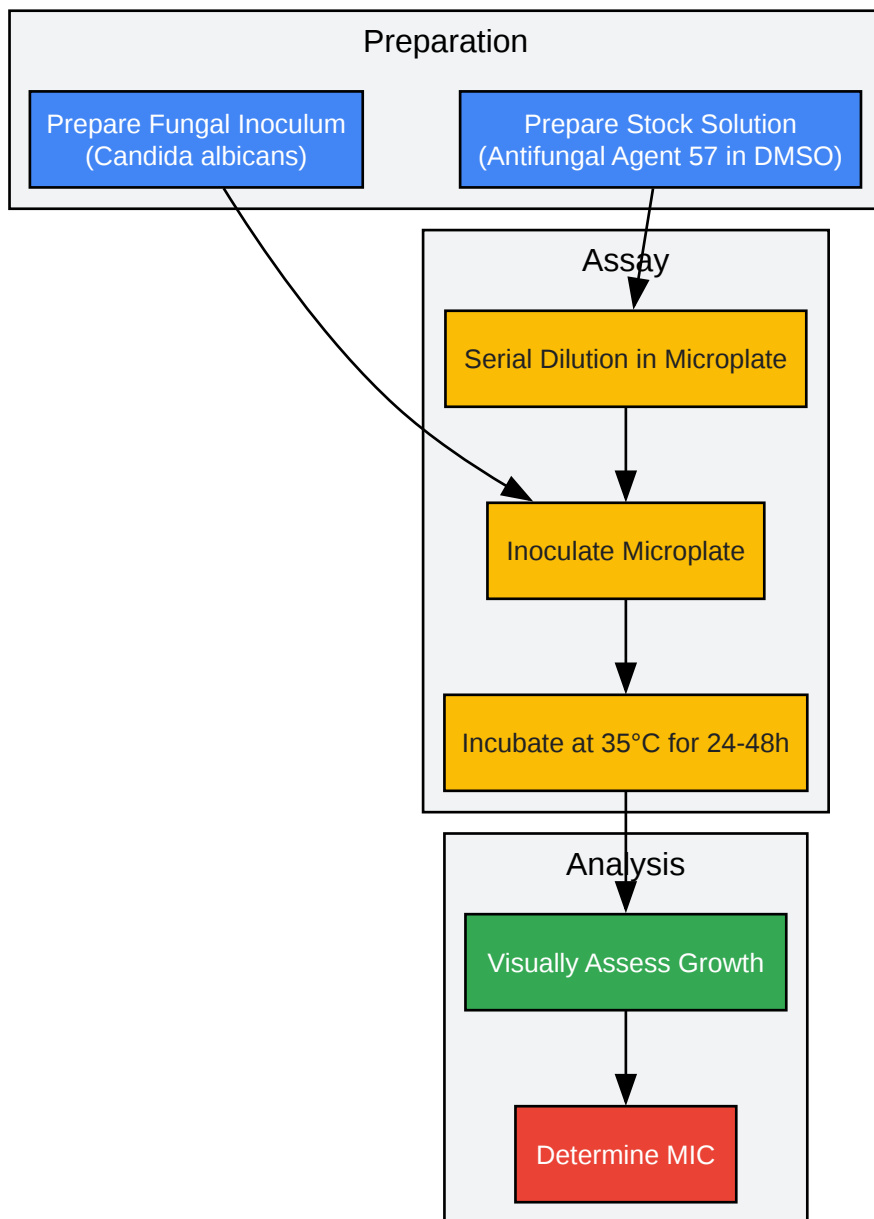


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Caption: Figure 1. Identification Pathway for **Antifungal Agent 57**

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Figure 2. Workflow for MIC Determination

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Caption: Figure 2. Workflow for MIC Determination

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References

- 1. medchemexpress.com [medchemexpress.com]
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